cyclohexyl {1-[2-(2,6-dimethylphenoxy)propanoyl]-3-oxo-2-piperazinyl}acetate
Overview
Description
Cyclohexyl {1-[2-(2,6-dimethylphenoxy)propanoyl]-3-oxo-2-piperazinyl}acetate is a useful research compound. Its molecular formula is C23H32N2O5 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.23112213 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Intramolecular Cyclization: Research demonstrates the potential of cyclohexyl compounds in facilitating intramolecular cyclization, leading to the formation of oxetanes and other cyclic structures, which are pivotal in the synthesis of complex organic molecules (Murai, Ono, & Masamune, 1977).
- Stereoselective Synthesis: The ability to conduct stereoselective synthesis of novel functionalized cyclohexanone derivatives highlights the versatility of cyclohexyl compounds in creating structurally diverse molecules with potential pharmaceutical applications (Gein et al., 2019).
Catalysis and Material Science
- Catalytic Oxidation: Cyclohexyl-based compounds show promise in catalytic oxidation processes, suggesting their utility in industrial applications for the efficient production of key intermediates and products (Sakthivel & Selvam, 2002).
- Liquid-phase Oxidation: The use of cyclohexane in liquid-phase oxidation processes, under moderate conditions, indicates the potential of cyclohexyl derivatives in green chemistry and sustainable industrial practices (Brégeault, 2003).
Advanced Applications
- Synthetic Utility in Complex Molecule Construction: The development of methods to construct multifunctionalized cyclohexanol derivatives via catalysis showcases the synthetic utility of cyclohexyl compounds in building complex molecular architectures (Zhu et al., 2011).
- Exploration of Novel Organic Reactions: Research into the reactivity of cyclohexanones and their derivatives furthers our understanding of organic reaction mechanisms and opens new pathways for the synthesis of novel compounds (Padmavathi et al., 2001).
Properties
IUPAC Name |
cyclohexyl 2-[1-[2-(2,6-dimethylphenoxy)propanoyl]-3-oxopiperazin-2-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-15-8-7-9-16(2)21(15)29-17(3)23(28)25-13-12-24-22(27)19(25)14-20(26)30-18-10-5-4-6-11-18/h7-9,17-19H,4-6,10-14H2,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBXSHSKNATVHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(C)C(=O)N2CCNC(=O)C2CC(=O)OC3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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